

Application of Britanin in Cancer Research: A Detailed Overview for Scientists

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Compound of Interest

Compound Name: *Britannin*

Cat. No.: *B600242*

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Introduction:

Britanin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-inflammatory, antioxidant, and, most notably, anticancer properties, Britanin has been the subject of numerous studies aiming to elucidate its therapeutic potential. This document provides a comprehensive overview of the application of Britanin in cancer research, detailing its mechanisms of action, summarizing key quantitative data, and providing protocols for essential experimental procedures. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Britanin have been quantified across a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values and in vivo study findings from various research publications.

Table 1: IC₅₀ Values of Britanin in Various Cancer Cell Lines

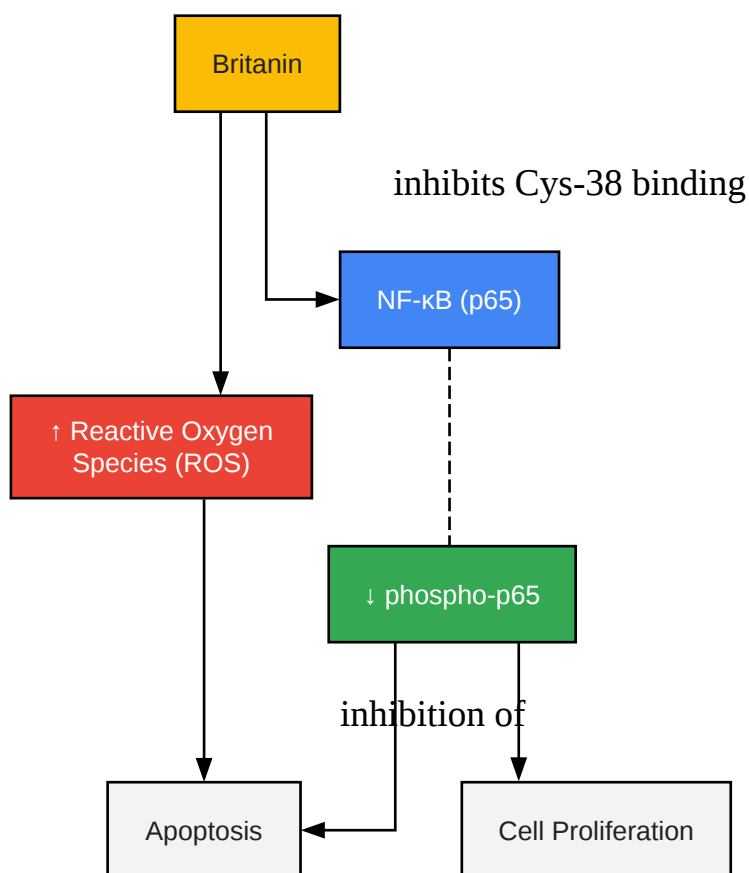
Cancer Type	Cell Line	IC50 (μM)	Incubation Time	Reference
Hepatocellular Carcinoma	BEL 7402	2.702	Not Specified	[1]
HepG2	6.006	Not Specified	[1]	
HepG2	6.9	48 h	[2]	
HepG2	15.69 ± 1.58	24 h	[3]	
HepG2	6.86 ± 1.05	48 h	[3]	
HuH-7	27.86 ± 1.35	24 h	[3]	
HuH-7	8.81 ± 0.95	48 h	[3]	
SMMC-7721	28.92 ± 1.09	24 h	[3]	
SMMC-7721	8.12 ± 1.15	48 h	[3]	
Pancreatic Cancer	PANC-1	1.348	Not Specified	[4]
MIA PaCa-2	3.104	Not Specified	[4]	
BxPC-3	3.367	Not Specified	[4]	
AsPC-1	30 ± 4.61	Not Specified	[3]	
PANC-1	40 ± 5.63	Not Specified	[3]	
Gastric Cancer	BGC-823	4.999	Not Specified	[3]
SGC-7901	2.243	Not Specified	[3]	

Table 2: Summary of In Vivo Studies on Britanin

Cancer Model	Animal Model	Treatment Regimen	Key Findings	Reference
Hepatocellular Carcinoma	Mice with HepG2 xenografts	7.5, 15, and 30 mg/kg daily (intraperitoneal)	Dose-dependent reduction in tumor growth.	[2]
Hepatocellular Carcinoma	Mice with BEL 7402-luc xenografts	Not Specified	Marked reduction in tumor size observed via bioluminescence imaging.	[1][2]
Pancreatic Cancer	Mice with PANC-1 xenografts	Not Specified	Excellent inhibitory effects on tumor growth with very low toxicity.	[3]
Prostate Cancer	Mice with PC-3-LUC xenografts	Not Specified	Inhibition of tumor growth and upregulation of interleukin-2, indicating immune activation.	[5]

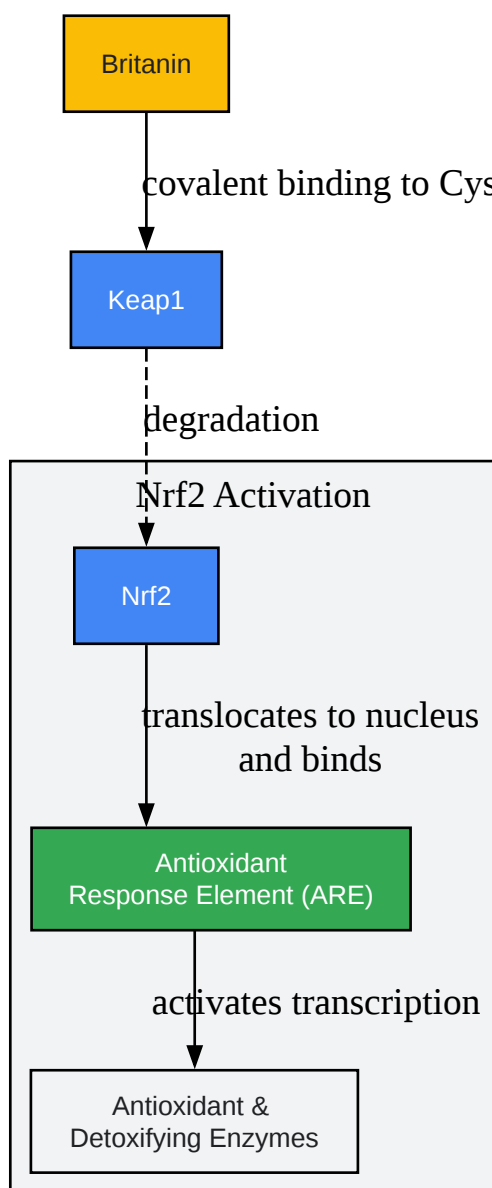
Signaling Pathways Modulated by Britanin

Britanin exerts its anticancer effects by modulating a complex network of signaling pathways. The diagrams below, generated using Graphviz, illustrate the key molecular interactions and cascades affected by Britanin.



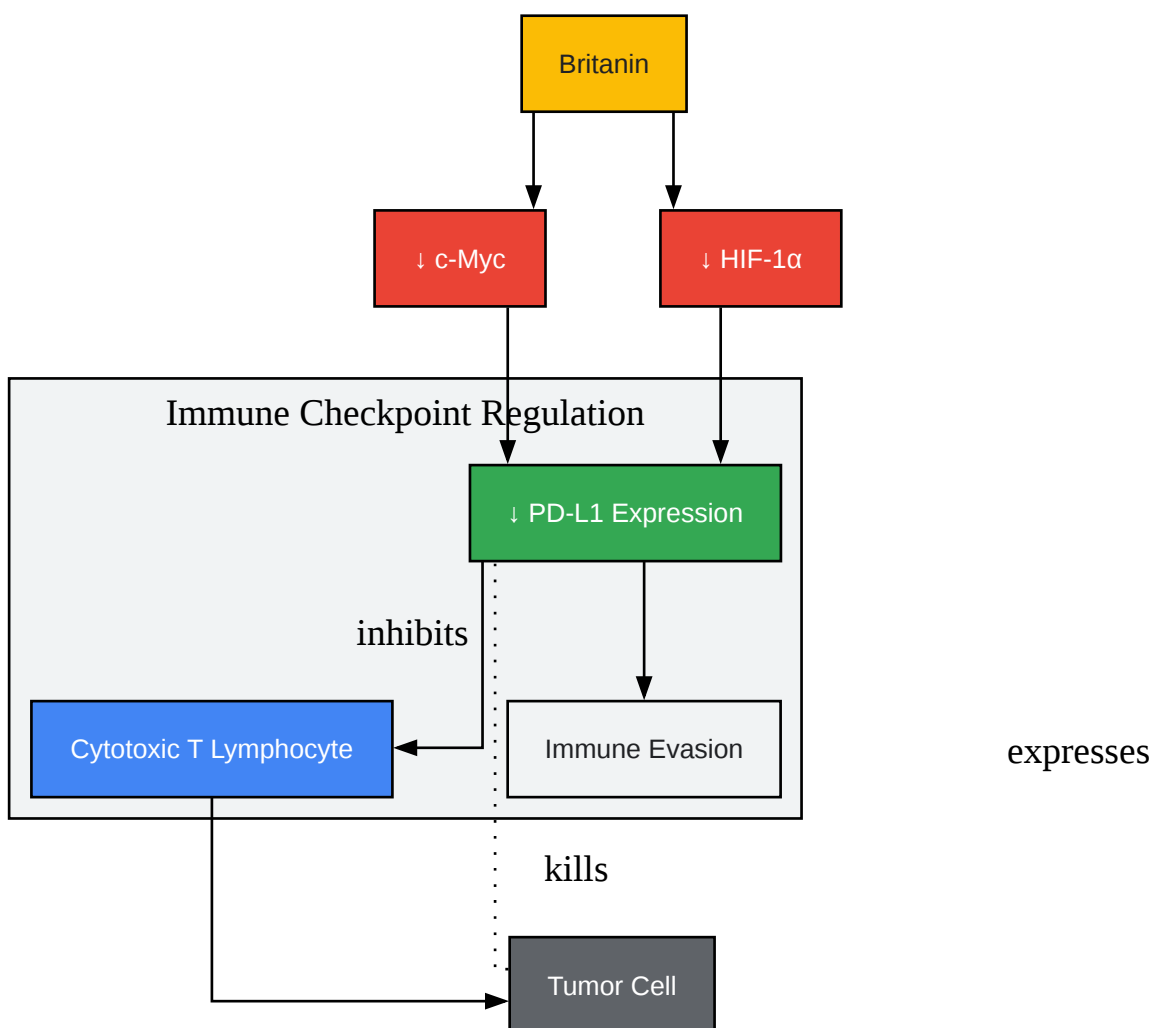
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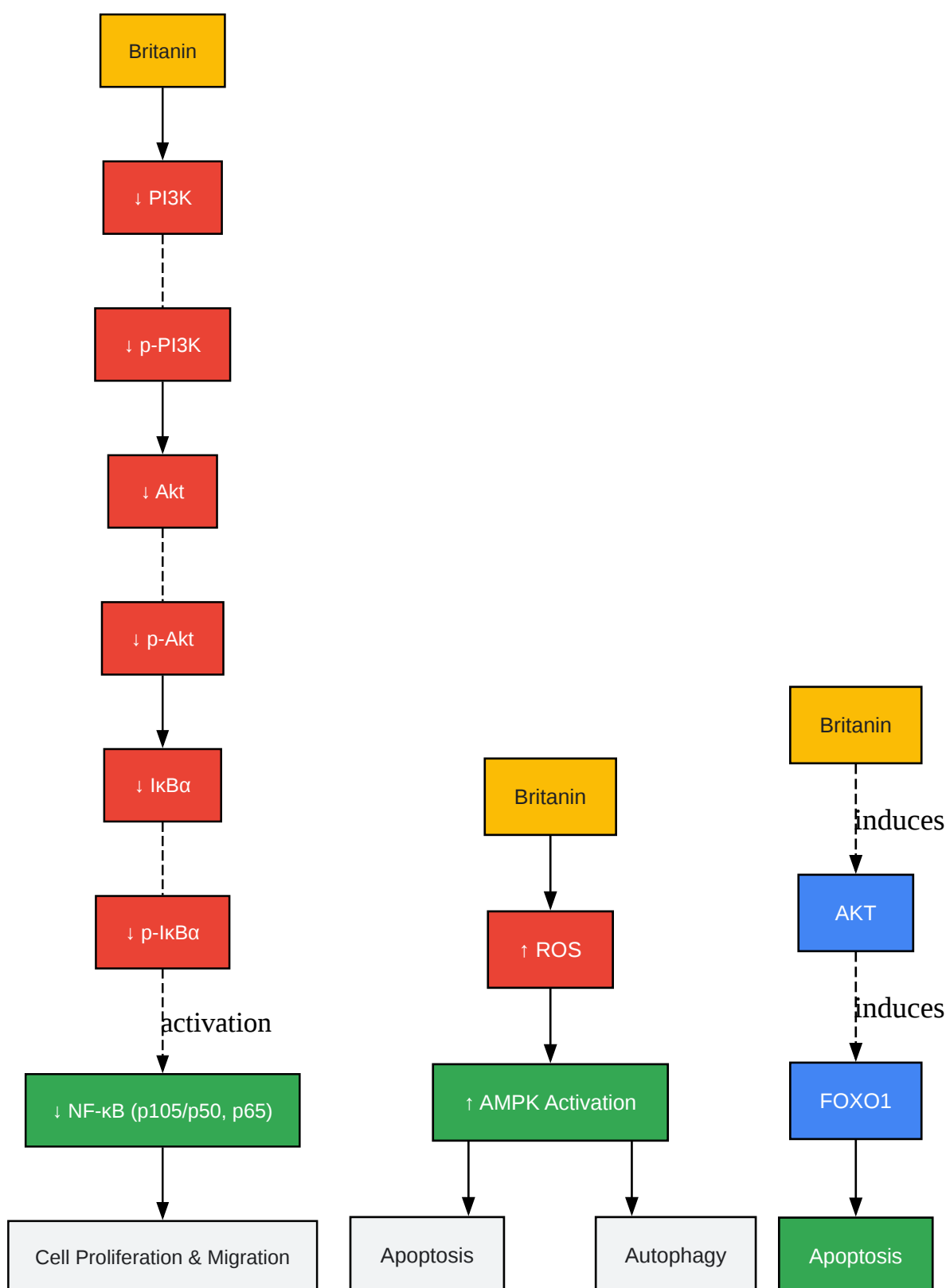
Caption: Britanin's modulation of the NFκB and ROS pathways.

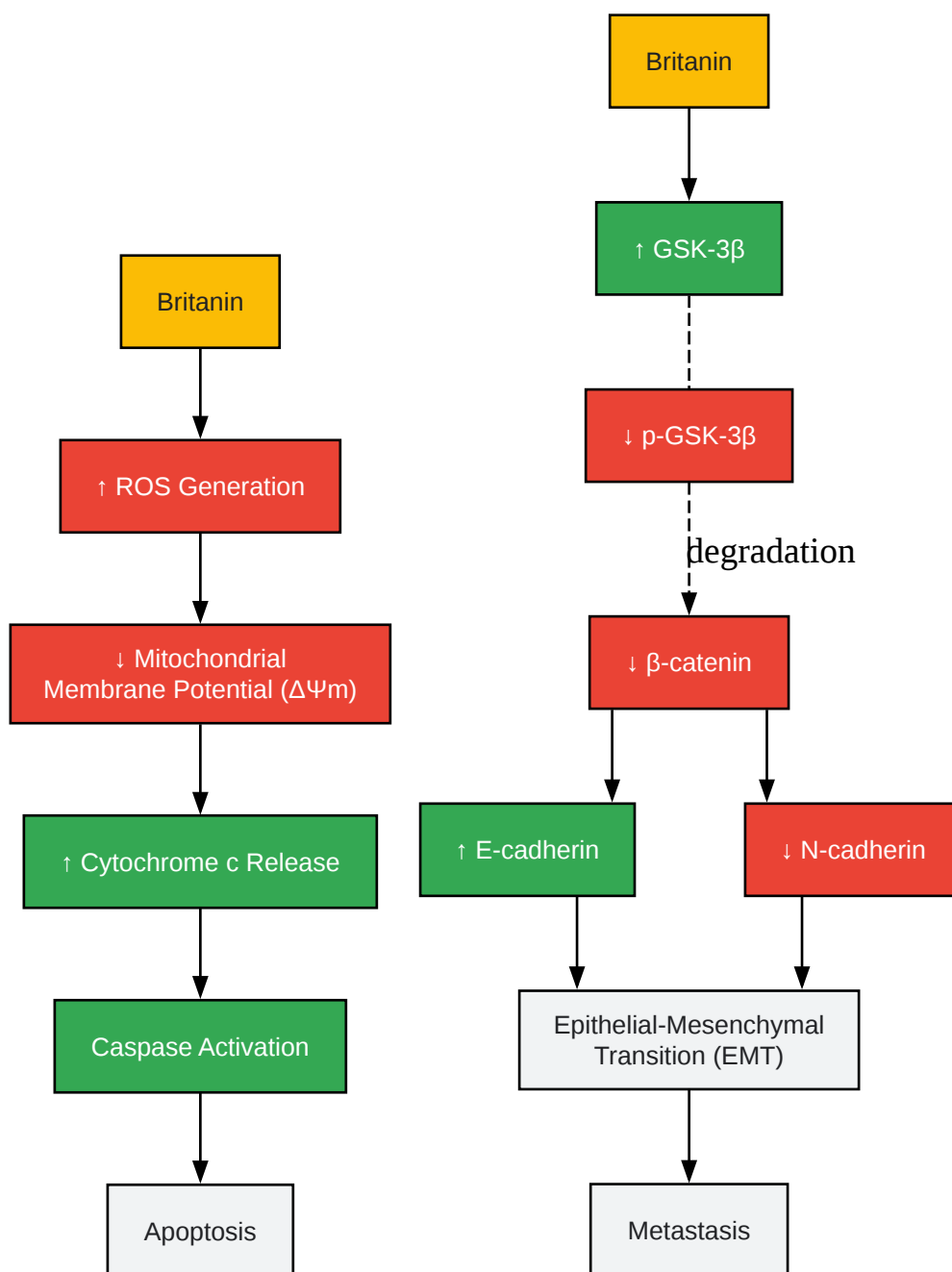


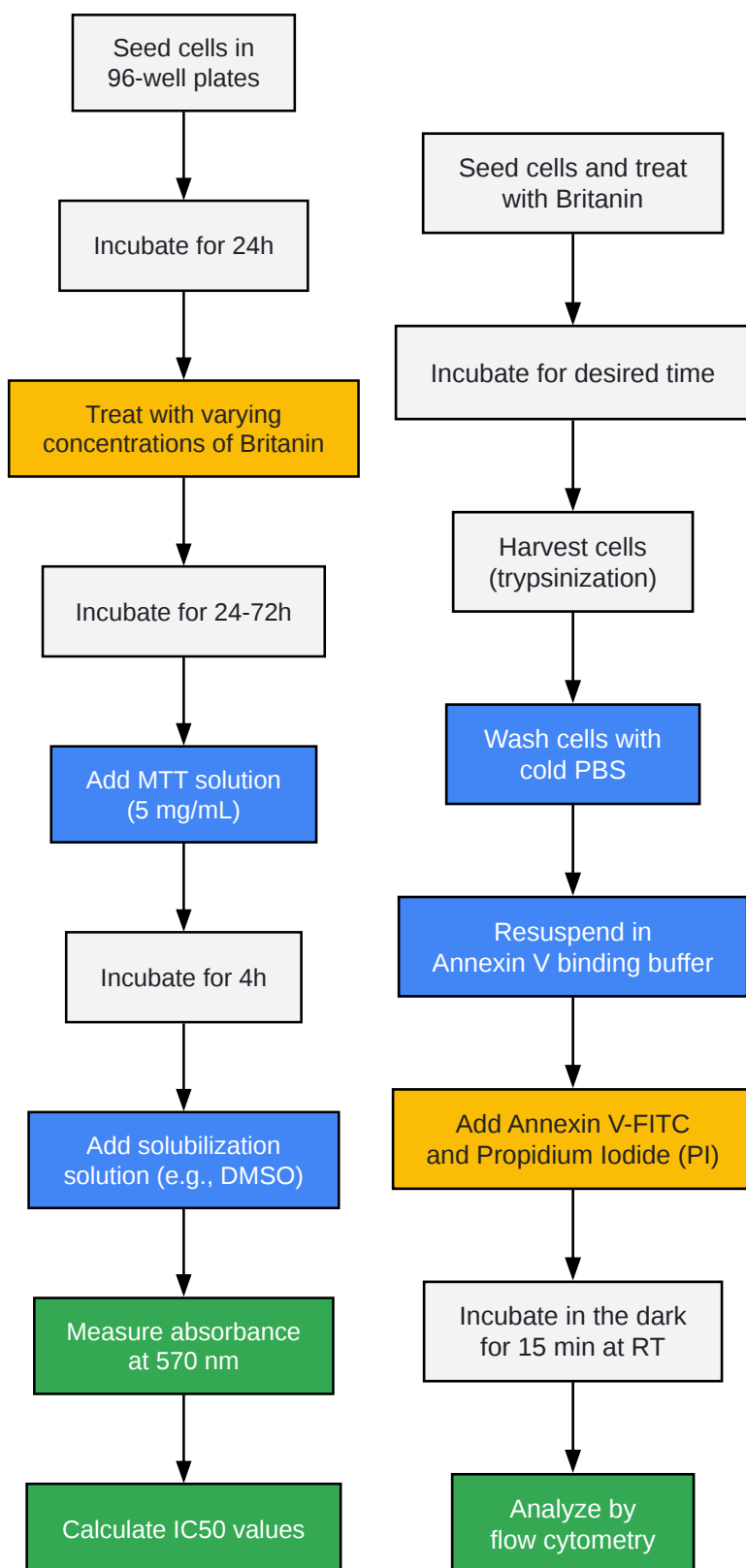
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Caption: Blockade of the Keap1-Nrf2 pathway by Britanin.









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- To cite this document: BenchChem. [Application of Britanin in Cancer Research: A Detailed Overview for Scientists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600242#application-of-britanin-in-cancer-research-studies]

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